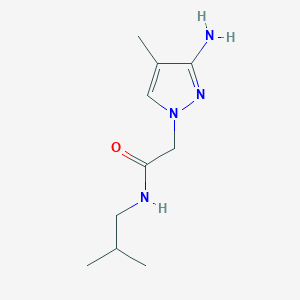
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Acylation: The final step involves the acylation of the amino-pyrazole intermediate with isobutylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity, and thereby exerting the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide is unique due to its specific isobutylacetamide moiety, which can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)4-12-9(15)6-14-5-8(3)10(11)13-14/h5,7H,4,6H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
XQJLGHUBKWRPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















